molecular formula C18H20O2 B1327496 3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone CAS No. 898774-84-0

3',5'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327496
CAS No.: 898774-84-0
M. Wt: 268.3 g/mol
InChI Key: HIRSGPGBJXQPGO-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a derivative of propiophenone, characterized by the presence of dimethyl and methoxy substituents on the phenyl rings

Scientific Research Applications

3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dimethylphenyl and 3-methoxybenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in an anhydrous environment, often using dichloromethane as a solvent. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

    3,5-Dimethylphenyl isocyanate: Used in the synthesis of chiral chromatography stationary phases.

    3,5-Dimethylbenzaldehyde: An aromatic aldehyde used in the synthesis of fragrances and flavorings.

    3,5-Dimethoxyphenol: An organic compound used as an intermediate in organic synthesis.

Comparison: 3’,5’-Dimethyl-3-(3-methoxyphenyl)propiophenone is unique due to the presence of both dimethyl and methoxy groups on the phenyl rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-9-14(2)11-16(10-13)18(19)8-7-15-5-4-6-17(12-15)20-3/h4-6,9-12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRSGPGBJXQPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644233
Record name 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-84-0
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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